molecular formula C17H24N2O3 B6461295 tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate CAS No. 2384007-01-4

tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate

Cat. No.: B6461295
CAS No.: 2384007-01-4
M. Wt: 304.4 g/mol
InChI Key: ISCDDHRMPWWHBJ-UHFFFAOYSA-N
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Description

"tert-Butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate" is a piperidine-based organic compound featuring a tert-butyl carbamate group at the 1-position and a 4-carbamoylphenyl substituent at the 2-position of the piperidine ring. The tert-butyl carbamate (Boc) group is a common protecting group in organic synthesis, providing stability during reactions while allowing deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-5-4-6-14(19)12-7-9-13(10-8-12)15(18)20/h7-10,14H,4-6,11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCDDHRMPWWHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adapting Photoredox for Carbamoylphenyl Incorporation

  • Reaction Design :

    • Substrates : 2-Bromo-4-carbamoylbenzene and tert-butyl piperidine-1-carboxylate.

    • Catalyst : Acridine salt (0.1 equiv).

    • Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

    • Conditions : Blue LED irradiation in dichloroethane under oxygen atmosphere.

  • Mechanism :

    • The photocatalyst generates aryl radicals from the bromide precursor.

    • Radical coupling with piperidine at the C-2 position forms the C–N bond.

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • High functional group tolerance preserves the carbamoyl group.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) and aliphatic substitution are viable for introducing the 4-carbamoylphenyl group. Source details the use of cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C to facilitate substitutions on tert-butyl piperidine carboxylates.

SNAr with 4-Carbamoylphenyl Fluoride

  • Precursor Synthesis :

    • 4-Fluorobenzamide is prepared via amidation of 4-fluorobenzoic acid.

  • Reaction Protocol :

    • Substrates : tert-Butyl 2-(mesyloxy)piperidine-1-carboxylate and 4-fluorobenzamide.

    • Base : CsF (3.0 equiv).

    • Solvent : DMA at 85°C for 18 hours.

    • Yield : ~60–84% (extrapolated from analogous reactions).

Key Considerations :

  • The mesyloxy group at C-2 acts as a leaving group.

  • DMA’s high polarity facilitates SNAr by stabilizing transition states.

Comparative Analysis of Methods

Method Catalyst Conditions Yield Advantages Limitations
Click ChemistryCuI0°C, DMF>90%High purity; rapid kineticsRequires azide synthesis
PhotoredoxAcridine saltBlue LED, O295%Metal-free; one-stepSpecialized equipment needed
Nucleophilic SubstitutionCsF85°C, DMA60–84%Broad substrate scopeHigh temperatures required
Suzuki CouplingPd(PPh3)490°C, dioxane/water70–85%Mild conditions; scalableBromide precursor synthesis needed

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility allows for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of "tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate," the following table compares its structural and functional attributes with analogous piperidine derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 4-Carbamoylphenyl (2-position) C₁₇H₂₄N₂O₃ 304.39 Hydrogen-bond donor/acceptor; intermediate for bioactive molecules
tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) 4-Chlorobenzoyl (4-position) C₁₇H₂₁ClNO₃ 322.12 Electron-withdrawing group; potential kinase inhibitor scaffold
tert-Butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate 4-Cyanophenylsulfonyl (4-position) C₁₇H₂₂N₂O₄S 350.43 Sulfonyl group enhances polarity; candidate for sulfonamide-based therapeutics
tert-Butyl 2-((diethoxyphosphoryl)(2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate (4i-1) Diethoxyphosphoryl-thiophene (2-position) C₂₄H₃₈N₂O₆PS 525.59 Phosphonate group for metallo-β-lactamase inhibition; improved enzyme binding
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Methoxy(methyl)carbamoyl (4-position) C₁₃H₂₄N₂O₄ 272.34 Compact substituent; high solubility (LogP: 1.8); used in peptide mimetics
tert-Butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate Benzodioxol (4-position) C₂₅H₂₇ClFNO₄ 480.94 Bulky aromatic system; potential CNS-targeting agent

Key Structural and Functional Comparisons

Substituent Position: The 2-position substitution in the target compound contrasts with the 4-position in most analogs (e.g., compounds 10, 13). This positional difference alters steric and electronic interactions.

Functional Group Diversity: Carbamoyl vs. For instance, sulfonyl-containing derivatives (e.g., compound 13) are often prioritized in protease inhibitor design . Phosphonate Derivatives: Compounds like 4i-1 incorporate diethoxyphosphoryl groups, which mimic transition states in enzymatic reactions, making them potent inhibitors of metallo-β-lactamases .

Synthetic Accessibility :

  • The target compound and analogs (e.g., 4i-1, 10) are typically synthesized via nucleophilic substitution or coupling reactions. Yields vary significantly: carbamoyl derivatives (73% yield for 4h-1) outperform phosphonates (60% for 4i-1) due to steric challenges in phosphorylation steps .

Biological Relevance: Carbamoyl-substituted derivatives exhibit moderate binding energies (e.g., –4.5 kcal/mol for related tert-butyl piperidine carboxylates in enzyme assays), while sulfonyl and phosphonate analogs show enhanced affinity for targets like β-lactamases or kinases .

Biological Activity

Tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C15H22N2O3\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Key Features:

  • Piperidine Ring: Provides a basic framework that enhances interaction with biological targets.
  • Carbamoyl Group: Imparts potential for hydrogen bonding and increases solubility.
  • Tert-Butyl Ester: Enhances lipophilicity, which may influence bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition:
    • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicate an IC50 value of approximately 0.17 μM, suggesting strong inhibitory activity against AChE .
  • Anti-inflammatory Effects:
    • Research indicates that the compound can modulate inflammatory responses by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes stimulated with amyloid-beta (Aβ) peptides . This modulation could be beneficial in neuroinflammatory conditions.
  • Neuroprotective Properties:
    • In cellular models, this compound has demonstrated protective effects against Aβ-induced toxicity, enhancing cell viability in astrocyte cultures .

Pharmacological Activity

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIC50 = 0.17 μM
Cytokine ModulationDecreased TNF-α and IL-6 levels
NeuroprotectionIncreased astrocyte viability in presence of Aβ

Case Studies

Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a study involving astrocytes treated with Aβ 1-42, the compound was shown to significantly improve cell viability from 43.78% to 62.98% when co-administered with Aβ . This suggests a protective mechanism that could be leveraged for therapeutic applications in Alzheimer's disease.

Case Study 2: Inhibition of Aβ Aggregation
The compound exhibited an impressive ability to inhibit Aβ aggregation by up to 85% at concentrations of 100 μM, highlighting its potential role as a therapeutic agent in preventing amyloid plaque formation .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound, revealing its multifaceted role in neuropharmacology. The following observations have been made:

  • In Vitro Efficacy: The compound effectively inhibits key enzymes involved in neurodegeneration and modulates inflammatory pathways, making it a candidate for further development.
  • Safety Profile: Preliminary toxicity assessments indicate no significant cytotoxicity at therapeutic concentrations, supporting its potential use in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves coupling 4-carbamoylphenylpiperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity by analyzing proton shifts (e.g., tert-butyl protons at ~1.4 ppm, piperidine ring protons between 1.2–3.5 ppm) and coupling patterns.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H⁺] at m/z ~333) .

Q. What safety protocols are essential during handling?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash skin with soap/water if exposed. Store in amber glass under inert gas at 2–8°C. Toxicity data are limited, so treat as a potential irritant (Category 4 acute toxicity) .

Q. How do solubility properties influence formulation in biological assays?

  • Methodological Answer : The compound is lipophilic (logP ~2.5) and requires DMSO for stock solutions. For in vitro assays, dilute in PBS or culture media with ≤0.1% DMSO to avoid cellular toxicity. Sonication or mild heating (37°C) aids dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Contradictions may arise from rotamers, impurities, or tautomerism. Use variable-temperature NMR to identify dynamic processes. Compare experimental data with DFT-calculated spectra (Gaussian or ORCA software). Cross-validate with X-ray crystallography (SHELX refinement) .

Q. What computational strategies predict binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (optimized via MMFF94 force field). Validate with MD simulations (GROMACS) to assess stability in binding pockets. Correlate docking scores with experimental IC₅₀ values from radioligand assays .

Q. How does the carbamoyl group modulate biological activity in enzyme inhibition studies?

  • Methodological Answer : The carbamoyl moiety enhances hydrogen bonding with catalytic residues (e.g., in kinases or proteases). Test analogs with modified substituents (e.g., methyl, nitro) to establish SAR. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What factors affect the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The tert-butyl ester is labile under strong acids (e.g., TFA) or bases (e.g., NaOH). Monitor degradation via HPLC at pH 1–13. Stabilize formulations with buffering agents (e.g., citrate for pH 4–6) or lyophilization for long-term storage .

Q. How can polymorphism impact crystallographic data interpretation?

  • Methodological Answer : Polymorphs may yield differing unit cell parameters. Screen crystallization conditions (solvent, temperature) to isolate stable forms. Refine structures using SHELXL (TWIN/BASF commands for twinned crystals). Compare powder XRD patterns with single-crystal data .

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